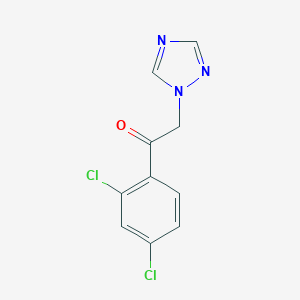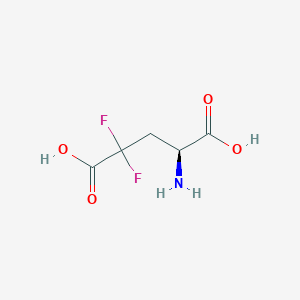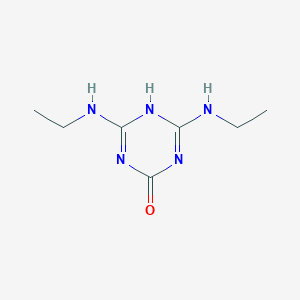
1-Hexadécène
Vue d'ensemble
Description
It is classified as an alpha-olefin and appears as a colorless liquid . This compound is notable for its high reactivity, which makes it useful in various industrial applications, including as a surfactant in lubricating fluids, a drilling fluid in the boring and drilling industry, and in paper sizing .
Applications De Recherche Scientifique
1-Hexadecene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in polymerization reactions.
Medicine: Research has explored its potential antimicrobial and antioxidant activities.
Industry: It is used in the production of lubricants, surfactants, and as a component in drilling fluids.
Mécanisme D'action
. . . The primary targets of 1-Hexadecene are not well-defined due to its broad applications and the nature of being a long-chain hydrocarbon.
Mode of Action
The mode of action of 1-Hexadecene is primarily physical rather than biochemical. As a surfactant in lubricating fluid, a drilling fluid in the boring and drilling industry, and in paper sizing, it interacts with other substances to reduce surface tension, thereby enhancing the efficiency of industrial processes .
Biochemical Pathways
For instance, the soil strain Acinetobacter oleivorans DR1 has been shown to degrade diesel fuel and alkanes . .
Result of Action
The high reactivity of 1-Hexadecene means that exposure to air could cause oxidation of its surface layer, forming unwanted impurities . In industrial applications, this reactivity can be both a benefit and a challenge, as it allows 1-Hexadecene to interact with other substances effectively, but also requires careful handling and storage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Hexadecene. For instance, exposure to air can lead to oxidation, forming unwanted impurities . Therefore, it is stored with the use of tank blanketing, and handled in a dry, inert atmosphere . Temperature and pressure conditions can also affect its physical and chemical properties, and thus its performance in various applications.
Analyse Biochimique
Biochemical Properties
It is known that 1-Hexadecene is a long-chain hydrocarbon, which suggests that it may interact with lipids and other hydrophobic molecules within cells
Cellular Effects
It has been suggested that exposure to 1-Hexadecene could cause oxidation of its surface layer, forming unwanted impurities This suggests that 1-Hexadecene may have some impact on cellular redox processes
Temporal Effects in Laboratory Settings
It has been suggested that the high reactivity of 1-Hexadecene means that exposure to air could cause oxidation of its surface layer, forming unwanted impurities This suggests that the effects of 1-Hexadecene may change over time due to oxidation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hexadecene can be synthesized through several methods, including:
Olefination Reactions: One common method involves the Wittig reaction, where a phosphonium ylide reacts with a long-chain aldehyde to form the desired alkene.
Hydroformylation: This process involves the reaction of an olefin with carbon monoxide and hydrogen in the presence of a catalyst to form an aldehyde, which can then be reduced to form the alkene.
Dehydration of Alcohols: Long-chain alcohols can be dehydrated using acid catalysts to form the corresponding alkenes.
Industrial Production Methods
Industrially, 1-hexadecene is often produced through the oligomerization of ethylene, where ethylene molecules are combined to form longer-chain alkenes. This process typically involves the use of a catalyst, such as a Ziegler-Natta catalyst, to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexadecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Hydrogenation of 1-hexadecene can produce hexadecane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 1-bromohexadecane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products
Oxidation: Hexadecanol, hexadecanal, hexadecanoic acid.
Reduction: Hexadecane.
Substitution: 1-Bromohexadecane, 1-Chlorohexadecane.
Comparaison Avec Des Composés Similaires
1-Hexadecene is similar to other long-chain alkenes, such as:
1-Octadecene: Another long-chain alpha-olefin with similar chemical properties but a longer carbon chain.
1-Tetradecene: A shorter-chain alpha-olefin with similar reactivity.
1-Dodecene: An even shorter-chain alpha-olefin with similar applications.
The uniqueness of 1-hexadecene lies in its specific chain length, which makes it particularly suitable for certain industrial applications, such as in the production of lubricants and surfactants .
Propriétés
IUPAC Name |
hexadec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEZCXVZFLOKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25655-58-7 | |
| Record name | 1-Hexadecene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25655-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1027269 | |
| Record name | 1-Hexadecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; mp = 4.1 deg C; [HSDB] | |
| Record name | 1-Hexadecene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexadecene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
284.4 °C @ 760 MM HG | |
| Record name | N-HEXADEC-1-ENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL, ETHER, PETROLEUM ETHER, SOLUBLE IN PETROLEUM AND COAL-TAR SOLVENTS | |
| Record name | N-HEXADEC-1-ENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.7811 @ 20 °C/4 °C | |
| Record name | N-HEXADEC-1-ENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00264 [mmHg] | |
| Record name | 1-Hexadecene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
LEAF, COLORLESS LIQUID | |
CAS No. |
629-73-2, 26952-14-7 | |
| Record name | 1-Hexadecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexadecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecene (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexadecene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexadecene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexadecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadec-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HEXADECENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T015M2UX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-HEXADEC-1-ENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
4.1 °C | |
| Record name | N-HEXADEC-1-ENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-hexadecene?
A1: 1-Hexadecene has the molecular formula C16H32 and a molecular weight of 224.43 g/mol.
Q2: How can 1-hexadecene be characterized spectroscopically?
A2: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and X-ray Photoelectron Spectroscopy (XPS) are commonly used to characterize 1-hexadecene. [, , , , ]
Q3: What is the thermal behavior of 1-hexadecene?
A3: 1-Hexadecene exhibits complex thermal behavior compared to n-paraffins. It crystallizes in a state of orientational disorder, displaying virtually complete end-for-end disorder in its crystal structure. []
Q4: How is 1-hexadecene utilized in material science?
A4: 1-Hexadecene is used to create self-assembled monolayers (SAMs) on various surfaces, particularly hydrogen-terminated silicon. These SAMs find applications in areas like nano-fabrication and modifying surface properties. [, , ]
Q5: Can 1-hexadecene be used to enhance polymer properties?
A5: Yes, 1-hexadecene is copolymerized with other monomers to modify polymer properties. For instance, incorporating 1-hexadecene into polypropylene can enhance its elongation at break and impact its shape memory effect. [, , ]
Q6: How does 1-hexadecene contribute to the development of pour point depressants?
A6: Terpolymers incorporating 1-hexadecene, like tetradecyl methacrylate-maleic anhydride-1-hexadecene (C14MC-MA-HE), exhibit significant potential as pour point depressants in diesel fuel, effectively lowering the solid point and cold filter plugging point. []
Q7: What role does 1-hexadecene play in lubricant applications?
A7: 1-hexadecene serves as a model lubricant to study friction and wear characteristics of coatings like diamond-like carbon (DLC). Studies revealed that the presence of functional groups in lubricants significantly impacts the friction coefficient of ta-C coatings compared to a-C:H coatings. []
Q8: How do microorganisms interact with 1-hexadecene?
A8: Certain microorganisms, like Corynebacterium equi IFO 3730 and Candida lipolytica, can utilize 1-hexadecene as a substrate. They demonstrate the capability to oxidize 1-hexadecene and its derivatives, leading to the formation of various intermediates like epoxides, diols, and ketones. [, , ]
Q9: Can 1-hexadecene be used to enhance the production of bioactive compounds?
A9: Yes, studies have shown that adding 1-hexadecene to the culture medium of specific fungi, like Berkleasmium sp. Dzf12, can significantly enhance the production of valuable bioactive compounds like palmarumycins. [, ]
Q10: What is the significance of 1-hexadecene in insect chemical ecology?
A10: Research revealed that 1-hexadecene plays a crucial role in the sex discrimination behavior of the egg parasitoid Trissolcus japonicus. The parasitoids were attracted to female Halyomorpha halys stink bugs due to the lower concentration of 1-hexadecene on their cuticles compared to males. []
Q11: How is 1-hexadecene used in food safety applications?
A11: 1-Hexadecene is identified as a marker compound for detecting electron-beam irradiation in various food products, including dried anchovies, squid, and octopus. This application helps distinguish irradiated food from non-irradiated ones. [, , ]
Q12: What are the environmental implications of 1-hexadecene?
A12: While 1-hexadecene can be biodegraded by specific microorganisms under anaerobic conditions, its presence in the environment, especially due to oil spills or industrial waste, can be detrimental. Understanding its biodegradation pathways and developing efficient bioremediation strategies are crucial. []
Q13: How does 1-hexadecene impact propylene polymerization?
A13: Adding 1-hexadecene during propylene polymerization with MgCl2/TiCl4-Al(i-Bu)3 catalyst system increases polymerization productivity and propylene consumption. The reactivity ratios of these copolymerizations are influenced by the specific 1-alkene used. [, ]
Q14: Can 1-hexadecene be used in the synthesis of strictly alternating copolymers?
A14: Yes, hydrogenated poly[butadiene-alt-(1-hexadecene)] represents a strictly alternating copolymer. These copolymers exhibit unique crystallization behavior, primarily influenced by side-chain crystallization due to the long alkyl chains of 1-hexadecene. []
Q15: How is 1-hexadecene used in the development of new materials?
A15: 1-Hexadecene can be utilized in the development of novel materials with specific properties. For example, it has been used in the synthesis of anionic gemini surface-active azoinitiators, which have potential applications in emulsion polymerization. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)







![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)
